1-Bromo-3-iodo-2-methylbenzene
Overview
Description
1-Bromo-3-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H6BrI It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methyl group
Scientific Research Applications
1-Bromo-3-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-iodo-2-methylbenzene is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The electrophilic aromatic substitution reactions of benzene, such as those involving this compound, are part of a broader set of reactions involving carbocation intermediates . These intermediates can react further by bonding to a nucleophile to give a substitution or addition product, or by transferring a proton to a base, giving a double bond product .
Pharmacokinetics
The pharmacokinetic properties of this compound include :
Result of Action
The result of the compound’s action is a substituted benzene ring . The specific nature of the substitution depends on the electrophile involved in the reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is also important to avoid generating dust and to wear protective clothing, gloves, safety glasses, and a dust respirator when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodo-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 2-methylbenzene (toluene). The process typically includes:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to form 1-bromo-2-methylbenzene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-iodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in simpler aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under appropriate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products:
- Substitution reactions can yield various substituted aromatic compounds.
- Oxidation can produce carboxylic acids or aldehydes.
- Reduction can lead to the formation of simpler hydrocarbons.
Comparison with Similar Compounds
- 1-Bromo-2-iodo-3-methylbenzene
- 1-Bromo-4-iodo-2-methylbenzene
- 1-Bromo-3-iodo-4-methylbenzene
Comparison: 1-Bromo-3-iodo-2-methylbenzene is unique due to the specific positions of the bromine, iodine, and methyl groups on the benzene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo compared to other similar compounds. For example, the position of the substituents can influence the regioselectivity of electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
1-bromo-3-iodo-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHKMTOSYFBPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540165 | |
Record name | 1-Bromo-3-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97456-81-0 | |
Record name | 1-Bromo-3-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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